molecular formula C8H8Cl2O2 B14762753 Terephthalaldehyde dihydrochloride

Terephthalaldehyde dihydrochloride

Cat. No.: B14762753
M. Wt: 207.05 g/mol
InChI Key: KPTPCYVULCSKHA-UHFFFAOYSA-N
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Description

Terephthalaldehyde dihydrochloride is a chemical compound derived from terephthalaldehyde, an organic compound with the formula C₆H₄(CHO)₂. Terephthalaldehyde is one of three isomers of benzene dicarboxaldehyde, where the aldehyde groups are positioned in the para conformation on the benzene ring. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terephthalaldehyde can be synthesized from p-xylene in a two-step process. First, p-xylene is reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulphuric acid is introduced to produce terephthalaldehyde . This compound can then be converted to its dihydrochloride form through further chemical reactions involving hydrochloric acid.

Industrial Production Methods: Industrial production of terephthalaldehyde typically involves the chlorination of p-xylene followed by hydrolysis in the presence of nitric acid or metal oxides . This method is efficient and yields high-purity terephthalaldehyde, which can then be converted to its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Terephthalaldehyde dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form terephthalic acid.

    Reduction: It can be reduced to form terephthalyl alcohol.

    Substitution: It can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

    Oxidation: Terephthalic acid.

    Reduction: Terephthalyl alcohol.

    Substitution: Various substituted benzaldehydes and related compounds.

Comparison with Similar Compounds

    Phthalaldehyde: An isomer with aldehyde groups in the ortho position.

    Isophthalaldehyde: An isomer with aldehyde groups in the meta position.

    Benzaldehyde: A simpler compound with a single aldehyde group.

Comparison: Terephthalaldehyde dihydrochloride is unique due to its para configuration, which allows for the formation of more stable and symmetrical structures compared to its ortho and meta isomers. This stability makes it particularly useful in the synthesis of polymers and coordination complexes .

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

terephthalaldehyde;dihydrochloride

InChI

InChI=1S/C8H6O2.2ClH/c9-5-7-1-2-8(6-10)4-3-7;;/h1-6H;2*1H

InChI Key

KPTPCYVULCSKHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C=O.Cl.Cl

Origin of Product

United States

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